molecular formula C28H57O8P B010655 Lithium ionophore VII CAS No. 106868-29-5

Lithium ionophore VII

Cat. No.: B010655
CAS No.: 106868-29-5
M. Wt: 552.7 g/mol
InChI Key: WTJIVAYXSTYCNI-UHFFFAOYSA-N
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Description

Lithium ionophore VII is a chemical compound known for its high selectivity towards lithium ions (Li+). Ionophores are chemical species that reversibly bind ions, and lithium ionophores are a lipophilic variant, meaning they can combine with lipids and are fat-soluble . This compound is particularly useful in the field of ion-selective electrodes, which are used to measure lithium levels in various environments.

Preparation Methods

The synthesis of lithium ionophore VII involves the use of lipophilic 14-crown-4 derivatives bearing bulky substituents or an additional binding site in the side arm . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product. Industrial production methods for lithium ionophores often involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Lithium ionophore VII undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Lithium ionophore VII is unique in its high selectivity for lithium ions compared to other ionophores. Similar compounds include:

This compound stands out due to its specific design, which allows for greater selectivity and efficiency in lithium ion transport and measurement.

Properties

IUPAC Name

2-(6-dodecyl-1,4,8,11-tetraoxacyclotetradec-6-yl)ethyl diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H57O8P/c1-4-7-8-9-10-11-12-13-14-15-17-28(18-21-36-37(29,34-5-2)35-6-3)26-32-24-22-30-19-16-20-31-23-25-33-27-28/h4-27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJIVAYXSTYCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1(COCCOCCCOCCOC1)CCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H57O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399931
Record name Lithium ionophore VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106868-29-5
Record name Lithium ionophore VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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